molecular formula C17H17ClN2O2 B1673072 JNJ-63533054

JNJ-63533054

Cat. No.: B1673072
M. Wt: 316.8 g/mol
InChI Key: MWDVCHRYCKXEBY-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JNJ 63533054 is a potent, selective, and orally active agonist of the G protein-coupled receptor GPR139. It has an effective concentration (EC50) of 16 nanomolar for human GPR139. This compound is known for its ability to cross the blood-brain barrier, making it a valuable tool in neuroscience research .

Mechanism of Action

Target of Action

JNJ-63533054 is a potent, selective, and orally active agonist for the GPR139 receptor . GPR139 is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system . It has been suggested that GPR139 plays a role in the modulation of locomotor activity or food intake .

Mode of Action

This compound specifically activates human GPR139 in the calcium mobilization and GTPγS binding assays . It also activates the rat and mouse GPR139 receptor with similar potency . The compound shows selectivity for GPR139 over other GPCRs, ion channels, and transporters .

Biochemical Pathways

It is known that gpr139 is involved in several physiological functions and neuromodulatory outcomes . Recent evidence indicates that GPR139 influences opioid modulation of key brain circuits by opposing the actions of the µ-opioid receptor (MOR) .

Pharmacokinetics

The pharmacokinetics of this compound have been examined in rats . The intravenous clearance is 53 mL/min/kg, the maximum concentration (Cmax) is 317 ng/mL (~1 μM), and the half-life (t1/2) is 2.5 hours . Importantly, this compound is able to cross the blood-brain barrier (BBB) with a brain to plasma ratio (b/p) of 1.2 , indicating good bioavailability in the central nervous system.

Result of Action

In vivo studies have shown that this compound treatment induces a dose-dependent reduction in locomotor activity in the first hour . This suggests that the activation of GPR139 by this compound could have potential therapeutic effects in conditions related to motor activity.

Action Environment

Given that this compound can cross the BBB , it is reasonable to assume that factors affecting the BBB permeability could influence the compound’s action, efficacy, and stability. Additionally, the compound’s effects may also be influenced by the local concentration of endogenous ligands, the expression level of GPR139, and the presence of other interacting proteins or receptors in the environment.

Biochemical Analysis

Biochemical Properties

JNJ-63533054 plays a crucial role in biochemical reactions by selectively activating the GPR139 receptor. The compound exhibits high selectivity for GPR139 over other G protein-coupled receptors, ion channels, and transporters . The interaction between this compound and GPR139 involves the activation of calcium mobilization and GTPγS binding assays, with an EC50 value of 16 nM for human GPR139 . This interaction is characterized by a high-affinity binding site with a Kd value of 10 nM . Additionally, this compound can cross the blood-brain barrier, making it effective in targeting central nervous system disorders .

Cellular Effects

This compound influences various cellular processes, particularly in the brain. The compound has been shown to decrease compulsive-like alcohol drinking and withdrawal-induced hyperalgesia in alcohol-dependent rats . It also reduces non-rapid eye movement (NREM) latency and increases NREM sleep duration without affecting rapid eye movement (REM) sleep . These effects are mediated through the activation of GPR139, which is predominantly expressed in the medial habenula, a brain region associated with addiction and pain regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the GPR139 receptor, leading to the activation of G protein pathways, primarily Gq/11 . This activation triggers downstream signaling cascades that modulate various physiological functions. Cryo-electron microscopy (cryo-EM) studies have revealed the structural basis of how this compound interacts with GPR139 and induces G protein coupling . The compound’s binding pocket and activation mechanism have been elucidated, providing insights into its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound induces a dose-dependent reduction in locomotor activity within the first hour of administration . Additionally, this compound has been shown to decrease alcohol self-administration and withdrawal-induced hyperalgesia in alcohol-dependent rats over a prolonged period . These findings suggest that this compound has stable and sustained effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rats, oral administration of this compound at doses of 3-30 mg/kg induces a dose-dependent reduction in locomotor activity . Higher doses (30 mg/kg) have been shown to be more effective in reducing compulsive-like alcohol drinking and withdrawal-induced hyperalgesia compared to lower doses (10 mg/kg) . No significant toxic or adverse effects have been reported at these doses .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with GPR139. The compound activates GPR139, leading to the modulation of calcium mobilization and GTPγS binding . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s therapeutic effects . Additionally, this compound’s ability to cross the blood-brain barrier enhances its efficacy in targeting central nervous system disorders .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with GPR139. The compound’s high selectivity for GPR139 over other receptors ensures targeted distribution within the brain . This compound can cross the blood-brain barrier, allowing it to accumulate in brain regions with high GPR139 expression, such as the medial habenula . This targeted distribution enhances the compound’s therapeutic potential in treating central nervous system disorders .

Subcellular Localization

The subcellular localization of this compound is primarily within the brain, where it interacts with GPR139. The compound’s ability to cross the blood-brain barrier ensures its localization in brain regions with high GPR139 expression . This localization is crucial for its activity and function, as it allows this compound to modulate GPR139-mediated signaling pathways effectively . The compound’s targeting signals and post-translational modifications further direct it to specific compartments or organelles within the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JNJ 63533054 involves multiple steps, including the reductive debromination of a bromonaphthyl precursor. The key steps include:

Industrial Production Methods

Industrial production methods for JNJ 63533054 are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

JNJ 63533054 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may yield hydrogenated derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-12(13-6-3-2-4-7-13)20-16(21)11-19-17(22)14-8-5-9-15(18)10-14/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDVCHRYCKXEBY-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CNC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)CNC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ-63533054
Reactant of Route 2
Reactant of Route 2
JNJ-63533054
Reactant of Route 3
Reactant of Route 3
JNJ-63533054
Reactant of Route 4
Reactant of Route 4
JNJ-63533054
Reactant of Route 5
Reactant of Route 5
JNJ-63533054
Reactant of Route 6
Reactant of Route 6
JNJ-63533054

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.